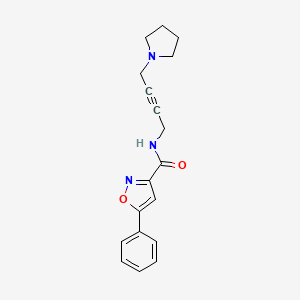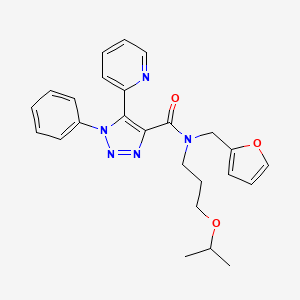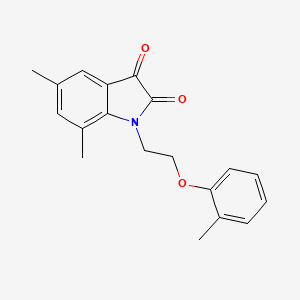
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, as it has been found to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties of Polyamides
Research by Hsiao et al. (2013) on polyamides with pendent carbazole groups synthesized from compounds similar in complexity to 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide demonstrated useful levels of thermal stability and well-defined reversible redox couples upon electrochemical oxidation. These materials showed a significant color change upon oxidation, indicating potential applications in electrochromic devices (Hsiao et al., 2013).
Prodrug Development for Anti-inflammatory Agents
Another study by Patterson et al. (1992) focused on the synthesis of a prodrug for an anti-inflammatory agent, indicating the potential of isoxazole carboxamide derivatives in drug development and therapeutic applications. This study exemplifies how structural manipulation can lead to improved pharmacokinetic profiles and therapeutic efficacy (Patterson et al., 1992).
Inhibition of Acetylcholinesterase
Vafadarnejad et al. (2019) synthesized a series of arylisoxazole derivatives linked to a pyridinium moiety, demonstrating selective inhibition against butyrylcholinesterase, with potential implications for treating diseases like Alzheimer's. The study showcases the therapeutic potential of isoxazole carboxamide derivatives in neurodegenerative disease research (Vafadarnejad et al., 2019).
Development of Antituberculosis Agents
Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the role of structurally complex carboxamides in developing new antituberculosis therapies (Jeankumar et al., 2013).
Anticancer Activity of Oroidin Derivatives
Dyson et al. (2014) conducted a study on oroidin derivatives, including pyrrole alkaloids, for their anticancer activity. While not directly related to this compound, this research demonstrates the potential for compounds with pyrrole and isoxazole rings in cancer treatment (Dyson et al., 2014).
Eigenschaften
IUPAC Name |
5-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(19-10-4-5-11-21-12-6-7-13-21)16-14-17(23-20-16)15-8-2-1-3-9-15/h1-3,8-9,14H,6-7,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCTHIJFZIJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)


![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)
![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)
![4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid](/img/structure/B2775131.png)


![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)
![2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2775138.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)
![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)